benzyl 3-(acetylamino)benzoate
Description
Benzyl 3-(acetylamino)benzoate is a synthetic ester derived from benzoic acid, featuring a benzyl ester group and an acetylamino (-NHCOCH₃) substituent at the meta position (C3) of the aromatic ring. Its molecular formula is C₁₆H₁₅NO₃, with a molar mass of 269.30 g/mol. The acetylamino group enhances hydrogen-bonding capacity, which may influence solubility, stability, and interactions in biological systems compared to simpler esters .
Properties
IUPAC Name |
benzyl 3-acetamidobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-12(18)17-15-9-5-8-14(10-15)16(19)20-11-13-6-3-2-4-7-13/h2-10H,11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYNZFSCUSFIHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 3-(acetylamino)benzoate typically involves the esterification of 3-(acetylamino)benzoic acid with benzyl alcohol. This reaction can be catalyzed by acidic or basic catalysts. Commonly used acidic catalysts include sulfuric acid, while basic catalysts such as potassium carbonate can also be employed. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of enzymatic catalysts is also explored to provide greener alternatives by minimizing hazardous waste. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity levels suitable for various applications.
Chemical Reactions Analysis
Hydrolysis Reactions
The benzyl ester group undergoes hydrolysis under acidic or basic conditions, yielding 3-(acetylamino)benzoic acid and benzyl alcohol.
Key Conditions and Outcomes:
Mechanistic Insight :
-
Base-mediated saponification involves nucleophilic attack by hydroxide on the ester carbonyl, forming a tetrahedral intermediate that collapses to release benzyl alcohol .
-
In vivo, esterases catalyze hydrolysis, with subsequent oxidation of benzyl alcohol to benzoic acid .
Oxidative Cleavage of the Benzyl Group
The benzylic position is susceptible to oxidation, particularly under catalytic or radical conditions.
Experimental Data:
Key Findings :
-
Chromium-based oxidants selectively target the benzylic C–H bond without disrupting the acetylamino group .
-
Pd-catalyzed oxidation in ethanol produces mixed products due to competing esterification pathways .
Acetylamino Group Reactivity
The acetylamino substituent participates in hydrolysis and acylation reactions.
Reaction Pathways:
| Reaction | Reagents/Conditions | Products | Selectivity | Source |
|---|---|---|---|---|
| Deacetylation | HCl (6M), reflux, 4 hours | 3-Aminobenzoic acid | 78% | |
| Reacetylation | Ac₂O, pyridine, THF, 20°C | Recovered acetylated product | >95% |
Mechanism :
-
Acidic deacetylation proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water .
-
Reacetylation with acetic anhydride in pyridine regenerates the acetylated amine under mild conditions .
Catalytic Hydrogenation
The benzyl ester group is hydrogenolytically cleaved under hydrogenation conditions.
| Catalyst | Conditions | Products | Efficiency | Source |
|---|---|---|---|---|
| Pd/C, H₂ (1 atm) | Ethanol, RT, 12 hours | 3-(Acetylamino)benzoic acid | 92% | |
| Raney Ni, H₂ (3 atm) | Methanol, 50°C, 6 hours | 3-(Acetylamino)benzoic acid | 88% |
Note : Hydrogenation preserves the acetylamino group while cleaving the benzyl ester .
Metabolic Pathways (In Vivo)
In biological systems, benzyl 3-(acetylamino)benzoate undergoes sequential hydrolysis and conjugation.
| Step | Enzymes/Pathway | Metabolites | Outcome | Source |
|---|---|---|---|---|
| Ester hydrolysis | Esterases | 3-(Acetylamino)benzoic acid | Rapid clearance | |
| Glycine conjugation | Hepatic enzymes | Hippuric acid derivatives | Renal excretion |
Implications :
-
Rapid hydrolysis in vivo limits systemic exposure to the parent compound .
-
Conjugation with glycine enhances water solubility for excretion .
Stability Under Thermal and Photolytic Conditions
The compound demonstrates moderate thermal stability but degrades under UV light.
| Condition | Exposure Time | Degradation Products | Stability | Source |
|---|---|---|---|---|
| 100°C, dry | 24 hours | <5% decomposition | High | |
| UV light (254 nm) | 48 hours | Oxidized quinone derivatives | 40% degradation |
Scientific Research Applications
Benzyl 3-(acetylamino)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug formulations due to its pharmacological properties.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other benzoate derivatives.
Mechanism of Action
The mechanism of action of benzyl 3-(acetylamino)benzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The acetylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s activity.
Comparison with Similar Compounds
Benzyl Benzoate
- Molecular Weight : 212.24 g/mol.
- Key Properties :
- Demonstrates phytotoxic activity against Euphorbia heterophylla, with root inhibition comparable to commercial herbicides at 10⁻⁴–10⁻⁵ M concentrations .
- Pharmacologically, it is valued for its simplicity and efficacy as a scabicidal agent, though newer benzyl derivatives often lack comparable potency .
Benzyl Salicylate
4-(Acetylamino)benzoate in Inosiplex
- Structure: Para-substituted acetylamino benzoate complexed with inosine and 1-(dimethylamino)-2-propanol (1:3:3 ratio).
- Key Properties: Used as an immunostimulant in antiviral therapies, highlighting the role of the acetylamino group in modulating biological activity .
- Comparison: The para vs.
Methyl 4-(Acetylamino)-2-methoxy-5-nitrobenzoate
- Structure: Methyl ester with acetylamino (para), methoxy (C2), and nitro (C5) groups.
- Molecular Weight : 294.25 g/mol.
- Key Properties :
- Comparison: Additional substituents complicate synthesis and may reduce biocompatibility compared to the simpler benzyl 3-(acetylamino)benzoate.
Methyl 3-(Methoxycarbonyl)-5-(2-(4-Phenylpiperazinyl)acetylamino)benzoate
- Structure: Methyl ester with methoxycarbonyl (C3) and a piperazinyl-acetylamino group (C5).
- Molecular Weight : 411.45 g/mol.
- Comparison : Increased structural complexity may offer tailored pharmacological effects but raises challenges in scalable synthesis.
Data Table: Structural and Functional Comparison
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Bioactivity | Applications |
|---|---|---|---|---|
| This compound | Meta-acetylamino, benzyl ester | 269.30 | In silico predicted H-bonding | Research (potential drug lead) |
| Benzyl Benzoate | Unsubstituted | 212.24 | Phytotoxic, scabicidal | Agriculture, dermatology |
| Benzyl Salicylate | Ortho-hydroxy | 228.24 | Phytotoxic, anti-inflammatory | Cosmetics, topicals |
| 4-(Acetylamino)benzoate (Inosiplex component) | Para-acetylamino | Varies | Immunostimulant | Antiviral therapy |
| Methyl 4-(acetylamino)-2-methoxy-5-nitrobenzoate | Para-acetylamino, methoxy, nitro | 294.25 | High reactivity | Synthetic intermediate |
| Methyl 3-(methoxycarbonyl)-5-(piperazinyl)benzoate | Methoxycarbonyl, piperazinyl | 411.45 | CNS-targeted activity | Neurological research |
Research Findings and Implications
- Phytotoxicity: Benzyl benzoate and salicylate show herbicidal effects, suggesting that this compound could be explored for similar agricultural applications, with enhanced solubility due to the acetylamino group .
- Pharmacological Potential: The acetylamino group’s role in Inosiplex’s immunostimulatory activity indicates that the meta-substituted variant might interact differently with immune receptors .
- Synthetic Feasibility: Methods for methyl ester analogs (e.g., PPA-mediated cyclization ) could be adapted for this compound synthesis, though esterification steps may require optimization.
Q & A
Basic: What synthetic routes are commonly employed to prepare benzyl 3-(acetylamino)benzoate?
Answer:
this compound is typically synthesized via esterification of 3-(acetylamino)benzoic acid with benzyl alcohol under acidic catalysis (e.g., H₂SO₄) or coupling agents like DCC/DMAP. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to isolate the pure product. Structural analogs, such as benzyl cinnamate and 4-(isopropoxycarbonyl)benzyl derivatives, follow similar protocols .
Advanced: How can regioselective acetylation be optimized during synthesis to minimize byproducts?
Answer:
Regioselectivity in acetylation can be enhanced using protecting groups (e.g., tert-butyloxycarbonyl for amines) to block competing reactive sites. Kinetic monitoring via TLC or HPLC ensures selective acetylation at the 3-position. Advanced methods include microwave-assisted synthesis to reduce reaction time and improve yield. Comparative studies with deuterated analogs (e.g., benzyl-d5 cinnamate) highlight isotopic effects on reaction pathways .
Basic: What analytical techniques are critical for confirming the purity and structure of this compound?
Answer:
Key techniques include:
- 1H/13C NMR : To verify the benzyl ester moiety and acetylamino group (δ ~2.1 ppm for acetyl CH₃).
- FTIR : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O).
- HPLC-MS : For purity assessment (>95%) and molecular ion confirmation (e.g., [M+H]+ at m/z 284.1).
Refer to benzyl benzoate characterization protocols for methodological alignment .
Advanced: How should researchers address contradictory spectral data (e.g., NMR shifts) for this compound?
Answer:
Discrepancies may arise from solvent effects, impurities, or isomerization. Strategies include:
- Repeating experiments in deuterated solvents (e.g., DMSO-d6 vs. CDCl₃).
- Using 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Comparing with deuterated standards (e.g., benzyl-d12 benzoate) to identify isotopic shifts .
Basic: In which research fields is this compound commonly applied?
Answer:
The compound is used as:
- A pharmaceutical intermediate in antiviral agents (e.g., inosiplex components).
- A substrate for enzymatic studies , particularly lipase-catalyzed transesterifications.
- A chromatographic marker in natural product research (e.g., differentiating plant extracts) .
Advanced: How can the hydrolytic stability of this compound be evaluated under physiological conditions?
Answer:
Design a kinetic study:
- Prepare buffer solutions (pH 1.2–7.4) to simulate gastric/intestinal environments.
- Incubate the compound at 37°C and sample at intervals (0–72 hrs).
- Quantify degradation via HPLC-UV (λ = 254 nm) and calculate half-life (t₁/₂). Compare with structurally related esters (e.g., benzyl cinnamate) to assess stability trends .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Use PPE (gloves, goggles) to avoid dermal/ocular exposure.
- Store in amber vials at 2–8°C to prevent photodegradation.
- Consult SDS guidelines for benzyl benzoate analogs, noting flammability (Fp >112°C) and incompatibility with strong oxidizers .
Advanced: How to design a study assessing enzyme specificity for this compound in transesterification reactions?
Answer:
- Experimental Design :
- Test lipases (e.g., Candida antarctica, Pseudomonas cepacia) at varying concentrations (0.1–5% w/w).
- Monitor reaction progress via GC-MS or chiral HPLC.
- Calculate enantiomeric excess (ee) and turnover frequency (TOF).
- Controls : Use deuterated substrates (e.g., benzyl-d5 cinnamate) to trace reaction pathways .
Basic: How does the acetylamino group influence the compound’s solubility and reactivity?
Answer:
The acetylamino group enhances hydrophilicity (logP ~1.8 vs. ~3.5 for benzyl benzoate) and participates in hydrogen bonding, affecting crystallization behavior. Reactivity is modulated via steric hindrance at the 3-position, reducing ester hydrolysis rates compared to unsubstituted analogs .
Advanced: What computational methods can predict interactions between this compound and biological targets?
Answer:
- Perform molecular docking (AutoDock Vina) to assess binding affinity to enzymes (e.g., acetyltransferases).
- Use DFT calculations (Gaussian 16) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites.
- Validate predictions with experimental IC₅₀ assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
